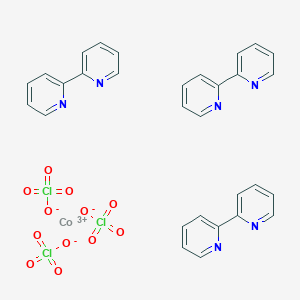
3,5-Dibromo-1-methylpyridin-2(1H)-one
Übersicht
Beschreibung
"3,5-Dibromo-1-methylpyridin-2(1H)-one" is a chemical compound with distinct structural and chemical characteristics. Its analysis involves understanding its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of derivatives similar to "3,5-Dibromo-1-methylpyridin-2(1H)-one" has been explored in various studies. A notable method involves the one-pot reaction of aldehyde, malononitrile, and sodium hydroxide in aqueous media under microwave irradiation conditions, offering a greener and efficient approach (Jia et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to "3,5-Dibromo-1-methylpyridin-2(1H)-one" has been characterized using techniques like X-ray diffraction and DFT calculations. These studies provide insights into the geometrical parameters and electronic properties such as HOMO and LUMO energies (Yılmaz et al., 2020).
Chemical Reactions and Properties
Various condensation and ring-closing reactions have been used for synthesizing related compounds, indicating the chemical reactivity and potential for creating diverse derivatives (Prior et al., 2014).
Physical Properties Analysis
The physical properties of related compounds, such as their crystal structure and binding affinities, have been extensively studied. For example, the binding affinity and crystal structure analysis provide insights into the compound's physical characteristics (Kodera et al., 1996).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and interaction with other molecules, have been explored. Studies have shown how different substituents and reaction conditions can influence the chemical behavior of these compounds (Hertog et al., 2010).
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Carbonylation : A palladium-catalyzed highly regioselective one-step carbonylation of 2,5-dibromo-3-methylpyridine was reported. This method is key for forming aromatic amides with high regioselectivity, facilitated by a novel nonphosphine-based 2,2-bipyridine ligand. This reaction was scaled up for bulk material production for clinical trials of oncologic treatments (Wu, Wong, & Poirier, 1999).
Antioxidant Activity and DNA Binding : A novel derivative was evaluated for antioxidant activity and DNA binding. The compound showed significant antioxidant activities and bound to double-strand fish sperm DNA by minor groove, indicating potential biological applications (Yılmaz et al., 2020).
Site-Selective Cross-Coupling Reactions : 3,5-Dihalogeno-4-methoxy-N-methylpyridin-2(1H)-ones underwent site-selective Suzuki coupling reactions. This approach allows access to differentially 3,5-disubstituted 2-pyridones, which are prevalent in many bioactive natural products (Conreaux et al., 2007).
Synthesis Under Greener Conditions : A greener synthesis method was developed for 3,5-dicyanopyridin-2(1H)-one derivatives using microwave irradiation in aqueous media, offering environmental benefits (Jia et al., 2007).
Reverse Transcriptase Inhibitors for HIV-1 : A series of 2-pyridinone derivatives were developed as HIV-1-specific reverse transcriptase inhibitors. This includes compounds that showed high selectivity and potency against HIV-1 strain IIIB (Hoffman et al., 1993).
Pharmacokinetics and Anti-Fibrosis Drug Potential : The pharmacokinetics and metabolism of a novel ALK5 inhibitor, which suppresses renal and hepatic fibrosis, were investigated. This compound showed potential as an effective oral anti-fibrotic drug (Kim et al., 2008).
Phytotoxic Activity : The phytotoxic activity of new pyridone derivatives was evaluated. These compounds showed selectivity against certain species and can be used as lead structures for developing more active phytotoxic products (Demuner et al., 2009).
Crystal Engineering and Halogen Bonding : The crystal matrix of N-methyl-3,5-dibromopyridinium iodide was studied for its short C–Br⋯I halogen bonding, indicating its utility in crystal engineering and material science (Logothetis et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,5-dibromo-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJAJTJZSBVNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394280 | |
| Record name | 3,5-DIBROMO-1-METHYLPYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-methylpyridin-2(1H)-one | |
CAS RN |
14529-54-5 | |
| Record name | 3,5-Dibromo-1-methylpyridin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14529-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-DIBROMO-1-METHYLPYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromo-1-methylpyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)






